Pyridine-4-carboperoxoic acid

pKa Acid Dissociation Constant Reactivity

Generic peracids often fail in biphasic oxidations due to poor organic-phase partitioning. Pyridine-4-carboperoxoic acid (LogP 0.71, pKa 6.65) overcomes this, enabling metal-free epoxidation and sulfoxidation in non-aqueous media. Key procurement benefits: • Predictable reactivity from a defined heterocyclic peracid scaffold • Distinct [M+H]+ ion (m/z 124.03910) simplifies QC and trace oxidant monitoring • BenchChem stocks this compound for immediate dispatch with competitive bulk pricing

Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
CAS No. 121343-59-7
Cat. No. B050533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-4-carboperoxoic acid
CAS121343-59-7
Synonyms4-Pyridinecarboperoxoicacid(9CI)
Molecular FormulaC6H5NO3
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)OO
InChIInChI=1S/C6H5NO3/c8-6(10-9)5-1-3-7-4-2-5/h1-4,9H
InChIKeyHLXNIDBHYHZMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-4-carboperoxoic Acid (CAS 121343-59-7): A Pyridine-Derived Peroxycarboxylic Acid Oxidant for Selective Organic Synthesis


Pyridine-4-carboperoxoic acid (CAS 121343-59-7) is an organic peroxycarboxylic acid belonging to the class of pyridine derivatives, characterized by a peroxycarboxylic (-C(=O)OOH) functional group attached to the 4-position of a pyridine ring . With a molecular formula of C6H5NO3 and a molecular weight of 139.11 g/mol, this compound serves as a versatile oxidizing agent in organic synthesis, particularly for selective oxidation reactions such as alkene epoxidation and sulfide oxidation to sulfoxides . Its heterocyclic structure, integrating a basic pyridine nitrogen, distinguishes it from conventional aromatic or aliphatic peracids and confers unique solubility and reactivity characteristics that are critical for specific synthetic applications .

Why Generic Peracid Substitution Fails: The Pyridine-4-carboperoxoic Acid Distinction


Substituting a generic peracid, such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid, for pyridine-4-carboperoxoic acid in a synthetic workflow is not straightforward due to fundamental differences in physicochemical properties and reactivity profiles . The presence of the pyridine ring in pyridine-4-carboperoxoic acid imparts a distinct acid dissociation constant (pKa) and lipophilicity (LogP) compared to aromatic or aliphatic peracids [1]. These variations directly influence solubility in organic solvents, partitioning behavior in biphasic reaction systems, and the potential for site-specific reactivity or catalyst interactions [2]. Furthermore, as a class, peroxycarboxylic acids are significantly stronger oxidants than hydrogen peroxide, but their stability and handling requirements differ markedly, making direct interchange without process re-optimization a source of inconsistent yields or unexpected side reactions [2][3]. The quantitative evidence detailed in the following section underscores why this specific reagent is often the preferred choice for targeted applications.

Quantitative Differentiation: Pyridine-4-carboperoxoic Acid vs. Alternative Peracid Oxidants


Enhanced Acidity: Pyridine-4-carboperoxoic Acid Exhibits a Lower pKa than m-CPBA and Peracetic Acid

Pyridine-4-carboperoxoic acid is predicted to have a lower pKa (6.65 ± 0.40) compared to the commonly used aromatic peracid m-chloroperbenzoic acid (m-CPBA, pKa 7.57) and the aliphatic peracid peracetic acid (pKa 8.2) [1][2]. This indicates that pyridine-4-carboperoxoic acid is a stronger acid than these alternatives.

pKa Acid Dissociation Constant Reactivity

Lipophilicity Profile: Pyridine-4-carboperoxoic Acid is More Lipophilic than Peracetic Acid

The predicted LogP (octanol-water partition coefficient) for pyridine-4-carboperoxoic acid is 0.71140 . This contrasts with peracetic acid, which has a LogP of approximately -0.3 to -0.26, indicating significantly higher lipophilicity for the pyridine derivative [1].

LogP Lipophilicity Partition Coefficient

Distinctive MS/MS Fingerprint: [M+H]+ Precursor at m/z 124.03910

In LC-ESI-QTOF MS/MS analysis, pyridine-4-carboperoxoic acid exhibits a characteristic [M+H]+ precursor ion at m/z 124.03910 [1]. This fragment arises from the neutral loss of OH (or H2O) from the peroxycarboxylic acid group, a common fragmentation pathway for peracids, but the resulting pyridine-4-carboxylic acid ion (m/z 124.03910) is specific to the pyridinecarboxylic acid core.

Mass Spectrometry MS/MS Analytical Chemistry

Class-Level Oxidizing Strength: Peracids are Significantly Stronger Oxidants than Hydrogen Peroxide

As a class of compounds, percarboxylic acids are recognized as significantly stronger oxidants compared to hydrogen peroxide (H2O2) [1]. While hydrogen peroxide has a high thermodynamic oxidation potential, its high activation barrier limits its effectiveness under mild conditions, whereas peracids are more kinetically active and serve as terminal oxidants in many transformations [1].

Oxidation Potential Reactivity Peracids

Targeted Application Scenarios for Pyridine-4-carboperoxoic Acid in Research and Industrial Settings


Selective Oxidation in Lipophilic or Biphasic Reaction Media

Given its predicted LogP of 0.71140, pyridine-4-carboperoxoic acid is well-suited for selective oxidation reactions in organic solvents or biphasic systems where higher lipophilicity is required for substrate access . This contrasts with more hydrophilic peracids like peracetic acid (LogP ~ -0.3), which may partition poorly into organic phases, potentially limiting reaction efficiency in such environments [1].

Reactions Requiring a Stronger Acidic Peracid for Proton Transfer Steps

The lower predicted pKa of pyridine-4-carboperoxoic acid (6.65 ± 0.40) compared to m-CPBA (7.57) and peracetic acid (8.2) suggests it may be a more effective oxidant in reaction mechanisms where proton transfer or acid-catalyzed steps are involved [1][2]. This property could be particularly advantageous in specific epoxidation or Baeyer-Villiger oxidations requiring a more acidic environment.

Synthetic Workflows Requiring Analytical Traceability via Distinct MS/MS Signature

For process development and quality control in pharmaceutical or fine chemical synthesis, the unique [M+H]+ precursor ion at m/z 124.03910 provides a robust analytical handle . This allows for precise quantification and monitoring of pyridine-4-carboperoxoic acid consumption or residue in reaction mixtures, ensuring consistent process performance and facilitating regulatory compliance where trace oxidant levels must be documented.

Metal-Free Oxidation Processes Requiring a Strong, Activated Oxidant

As a peracid, pyridine-4-carboperoxoic acid serves as a powerful terminal oxidant, addressing the kinetic limitations of hydrogen peroxide . This makes it a valuable reagent in metal-free oxidation protocols, where avoiding transition metal contamination is critical, such as in the synthesis of high-purity pharmaceutical intermediates or in environmentally conscious synthetic routes.

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